2h-1-Benzopyran-7-carbaldehyde
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Overview
Description
2H-1-Benzopyran-7-carbaldehyde, also known as 7-formylcoumarin, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries. This compound is a valuable intermediate in organic synthesis and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-7-carbaldehyde typically involves the formylation of coumarin derivatives. One common method is the Vilsmeier-Haack reaction, where coumarin is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 7-position . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the formyl group to form imines or thioethers.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Primary amines in the presence of a catalyst like acetic acid.
Major Products Formed
Oxidation: 7-carboxycoumarin.
Reduction: 7-hydroxymethylcoumarin.
Substitution: 7-imino or 7-thioether derivatives of coumarin.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its antioxidant properties and potential to inhibit oxidative stress.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the production of fragrances, dyes, and optical brighteners.
Mechanism of Action
The biological activities of 2H-1-Benzopyran-7-carbaldehyde are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also modulate enzyme activities and interact with cellular receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
2H-1-Benzopyran-7-carbaldehyde is structurally related to other coumarin derivatives, such as:
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant properties and used in the synthesis of anticoagulant drugs like warfarin.
7-Hydroxycoumarin: Exhibits strong fluorescence and is used as a fluorescent probe in biochemical assays.
4-Hydroxycoumarin: A precursor to anticoagulant drugs and has been studied for its antimicrobial properties.
The uniqueness of this compound lies in its formyl group at the 7-position, which imparts distinct chemical reactivity and biological activities compared to other coumarin derivatives.
Properties
CAS No. |
344753-19-1 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-4,6-7H,5H2 |
InChI Key |
MQHBXDXRZFARJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=C(C=C2)C=O |
Origin of Product |
United States |
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